molecular formula C22H14BrN5OS B2380020 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891124-92-8

2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2380020
CAS No.: 891124-92-8
M. Wt: 476.35
InChI Key: CEKCAXJBZGEIFP-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a phenyl group bearing a thiophen-2-yl moiety.

Properties

IUPAC Name

2-bromo-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKCAXJBZGEIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene ring and the bromine atom. The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The benzamide group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different nucleophile would yield a new derivative of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring into the structure of 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide may enhance its efficacy against resistant strains of bacteria and fungi .

Anticancer Properties
The compound's potential as an anticancer agent is noteworthy. Studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines. For example, molecular docking studies suggest that such compounds can effectively bind to estrogen receptors in breast cancer cells, indicating a possible mechanism for their anticancer activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can guide the design of more potent derivatives. The presence of bromine in the benzamide structure is known to influence lipophilicity and biological activity. Researchers have utilized SAR studies to optimize the pharmacological profiles of similar compounds by modifying substituents on the aromatic rings .

Material Science

Organic Electronics
Compounds with similar structures have been investigated for applications in organic electronics due to their electronic properties. The incorporation of thiophene and triazole units can enhance charge transport properties, making them suitable candidates for organic semiconductors or photovoltaic devices .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that modifications leading to increased electron density on the aromatic rings enhanced antibacterial activity significantly .

Case Study 2: Anticancer Activity

In a study involving triazole derivatives, several compounds were screened against MCF7 breast cancer cells using the Sulforhodamine B assay. Compounds with structural similarities to this compound exhibited promising results with IC50 values indicating effective growth inhibition .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in the target compound) may enhance binding affinity compared to methyl or pyridinyl substituents.
  • Amide variations: The benzamide group in the target compound likely increases hydrophobicity compared to acetamide or propenoic acid derivatives, influencing membrane permeability.

Analogs with Variant Heterocyclic Cores

Compounds with alternative cores highlight the importance of the triazolo-pyridazine system:

Compound Name Core Structure Key Features Source
3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide Triazolo[4,3-a]pyridine Crystalline salt forms; improved pharmacokinetics via piperazine substituent
3-substituted-6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-one Quinazolinone Bromo and nitro groups enhance electrophilic reactivity

Key Observations :

  • Triazolo-pyridine (vs. triazolo-pyridazine) cores may alter ring planarity and electronic properties, affecting target selectivity.
  • Quinazolinones exhibit distinct reactivity due to lactam carbonyl groups, diverging from triazolo-pyridazine’s fused triazole ring.

Comparative Analysis of Physicochemical Properties

Compound Melting Point (°C) Solubility Key Substituent Effects
Target Compound (hypothetical) N/A Moderate (bromo enhances lipophilicity) Bromo and thiophene increase molecular weight and π-stacking potential
E-4b 253–255 Low (propenoic acid promotes crystallinity) Propenoic acid enables hydrogen bonding
CAS 108825-65-6 N/A Moderate (methyl acetamide balances hydrophobicity) Methyl groups reduce steric hindrance

Insights :

  • Thiophene vs. pyridine : Thiophen-2-yl in the target compound may improve electron-richness compared to pyridin-3-yl, influencing charge-transfer interactions.
  • Bromo substituent : Likely reduces solubility but enhances binding to aromatic residues in biological targets.

Biological Activity

The compound 2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant data, case studies, and research findings.

  • Molecular Formula : C17H14BrN5O2S
  • Molecular Weight : 432.3 g/mol
  • IUPAC Name : N-[4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide

Biological Activity Overview

The biological activities of the compound are primarily linked to its structural components, particularly the 1,2,4-triazole and thiophene moieties. These groups are known for their diverse pharmacological effects.

1. Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar triazole derivatives possess antibacterial and antifungal activities. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell wall synthesis or function as enzyme inhibitors .

2. Anticancer Properties

Triazole compounds have been extensively studied for their anticancer potential:

  • A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by activating specific cellular pathways. The compound's ability to inhibit tumor growth was assessed using various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated a dose-dependent cytotoxic effect on these cells .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialThe compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
AnticancerDemonstrated potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics.
Structure Activity Relationship (SAR)Analyzed various substitutions on the triazole ring and their effects on biological activity; highlighted the importance of the bromine substituent in enhancing potency.

The proposed mechanisms of action for the biological activity of the compound include:

  • Inhibition of Enzymatic Activity : The triazole ring is known to interact with enzyme active sites, potentially inhibiting critical metabolic pathways in pathogens and cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation .

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